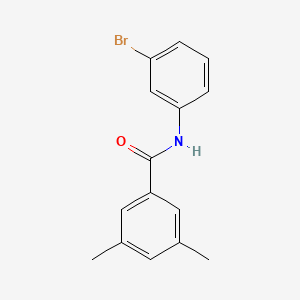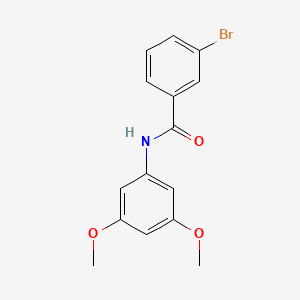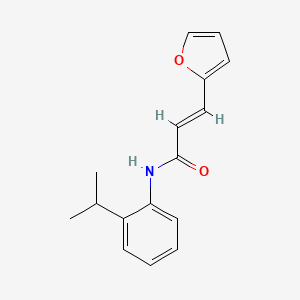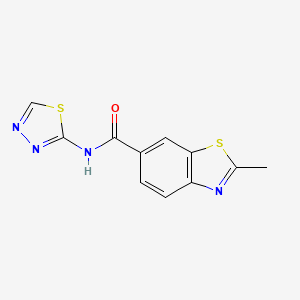
N-(3-bromophenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3,5-dimethylbenzamide, also known as BDMC, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research. BDMC has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that N-(3-bromophenyl)-3,5-dimethylbenzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit anti-inflammatory and antioxidant effects. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to modulate the expression of several key genes involved in cancer cell growth and survival, including p53, Bcl-2, and p21.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its potential as a new anticancer therapy. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit promising cytotoxic effects against a variety of cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-3,5-dimethylbenzamide. One area of interest is the development of new formulations of N-(3-bromophenyl)-3,5-dimethylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide and identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of N-(3-bromophenyl)-3,5-dimethylbenzamide as a potential cancer therapy.
Méthodes De Synthèse
N-(3-bromophenyl)-3,5-dimethylbenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide. Another method involves the reaction of 3,5-dimethylbenzoic acid with phosphorus pentachloride to form 3,5-dimethylbenzoyl chloride, which is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3,5-dimethylbenzamide has been the subject of numerous scientific studies due to its potential anticancer properties. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIJWYGTMQWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)



![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)

![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)


